3-O-β-D-Galactopyranosyl-D-galactose
3-O-β-D-Galactopyranosyl-D-galactose
Brand Name:
Vulcanchem
CAS No.:
5188-48-7
VCID:
VC0057842
InChI:
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1
SMILES:
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Molecular Formula:
C12H22O11
Molecular Weight:
342.297
3-O-β-D-Galactopyranosyl-D-galactose
CAS No.: 5188-48-7
Reference Standards
VCID: VC0057842
Molecular Formula: C12H22O11
Molecular Weight: 342.297
CAS No. | 5188-48-7 |
---|---|
Product Name | 3-O-β-D-Galactopyranosyl-D-galactose |
Molecular Formula | C12H22O11 |
Molecular Weight | 342.297 |
IUPAC Name | (2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Standard InChI | InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |
Standard InChIKey | YGEHCIVVZVBCLE-IQVNANRASA-N |
SMILES | C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Synonyms | 3-O-β-D-Galactopyranosyl-galactose; D-3-O-β-D-Galactopyranosyl-galactose; 3-O-β-D-Galactopyranosyl-D-galactose; β-D-Galactosyl-(1→3)-D-galactose |
PubChem Compound | 88100334 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume